2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is an organic compound featuring a unique molecular structure that integrates multiple functional groups. It's synthesized to leverage its distinct pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions. One general approach is to start with the piperazine derivative and introduce the ethanone moiety through nucleophilic substitution reactions. Critical steps include:
Preparation of 3-chlorophenol derivative by halogenation.
Coupling with an appropriately substituted piperazine.
Final integration with the triazolopyridazine moiety.
Industrial Production Methods
Large-scale production would likely employ batch or continuous-flow reactions with optimized conditions for yield and purity. Parameters such as temperature, solvent choice, and reaction time are meticulously controlled to ensure efficiency and quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of oxides.
Reduction: : Catalytic hydrogenation can reduce the triazolopyridazine ring.
Substitution: : The chlorophenoxy group is prone to nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: : Alkali metal hydroxides, amines.
Major Products Formed
From Oxidation: : Phenolic oxides, chlorinated ketones.
From Reduction: : Hydro-piperazinyl derivatives.
Scientific Research Applications
2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone has found applications in several scientific fields:
Chemistry: : Used as a starting material for synthesizing other complex molecules.
Biology: : Investigated for its potential in modulating biological pathways.
Medicine: : Explored for its pharmacological properties, particularly in targeting neurological disorders.
Industry: : Utilized in the manufacture of specialized chemical products.
Mechanism of Action
The compound interacts with specific molecular targets, potentially including enzymes and receptor proteins. The presence of multiple functional groups allows it to engage in diverse molecular interactions, disrupting or modulating biological pathways at a cellular level.
Comparison with Similar Compounds
Compared to other piperazinyl-ethanone derivatives, 2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone stands out due to:
Enhanced Stability: : Its unique structure provides resistance to metabolic degradation.
Increased Affinity: : Higher binding affinity to target receptors.
Unique Biological Activity: : Distinct interactions within biological systems.
Similar Compounds
1-(4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
2-(3-Bromophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
So there you have it—a dive into the fascinating world of this intricate compound. Hope you found this detailed analysis intriguing!
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-13-20-21-16-5-6-17(22-25(13)16)23-7-9-24(10-8-23)18(26)12-27-15-4-2-3-14(19)11-15/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDXPJDZIWVRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)COC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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